![molecular formula C18H23FN4O3 B2898367 2-(2,4-二氧代-8-丙基-1,3,8-三氮杂螺[4.5]癸-3-基)-N-(3-氟苯基)乙酰胺 CAS No. 941970-25-8](/img/structure/B2898367.png)
2-(2,4-二氧代-8-丙基-1,3,8-三氮杂螺[4.5]癸-3-基)-N-(3-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic system in which two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .科学研究应用
潜在抗精神病应用
- 抗精神病药剂特征:与 2-(2,4-二氧代-8-丙基-1,3,8-三氮杂螺[4.5]癸-3-基)-N-(3-氟苯基)乙酰胺 相似的化合物在药理学测试模型中显示出抗精神病特征。这些化合物(如 8-[3-[双(4-氟苯基)氨基]丙基]-1-苯基-1,3,8-三氮杂螺[4.5]癸-4-酮)由于其选择性药理活性,具有减少神经系统副作用的潜力 (Wise 等人,1985 年).
受体激动剂应用
- ORL1 受体激动剂:该化合物与人 ORL1(孤儿素 FQ/伤害素)受体的高亲和力配体活性有关,表明其可用作该途径中的激动剂。8-(5-甲基-1,2,3,4-四氢萘-1-基)-1-苯基-1,3,8-三氮杂螺[4.5]癸-4-酮 等化合物对 ORL1 受体显示出高亲和力和效力,并且对其他阿片受体具有选择性 (Röver 等人,2000 年).
NK2 受体拮抗剂应用
- NK2 受体拮抗作用:已发现类似化合物是有效的且选择性的非肽类激肽类 NK2 受体拮抗剂。这表明在由 NK2 受体介导的疾病(如支气管收缩)中具有潜在的治疗应用 (Smith 等人,1995 年).
抗病毒应用
- 抗病毒活性:与所讨论化合物在结构上相关的 N-(3-氧代-1-硫-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物已显示出对甲型流感病毒 A/H3N2 和人类冠状病毒 229E 等病毒的强活性,突出了这些化合物在抗病毒研究中的潜力 (Apaydın 等人,2020 年).
多态性和药物应用
- 药物中的多态性:对类似化合物(如思必灵)的多晶型的研究提供了有关不同结晶形式如何影响药物的药理活性和稳定性的见解,这对于药物开发至关重要 (Azibi 等人,1983 年).
作用机制
Target of Action
The primary target of this compound is the mu opioid receptor . Mu opioid receptors are expressed throughout the central and peripheral nervous systems . They play a crucial role in pain perception, and their activation can produce potent antihyperalgesic effects .
Mode of Action
This compound acts as a mu opioid agonist . It binds to the mu opioid receptors, leading to their activation . The activation of these receptors can result in a variety of physiological responses, including analgesia, sedation, and euphoria .
Biochemical Pathways
Upon activation of the mu opioid receptors, various biochemical pathways are affected. These include the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels . These changes lead to hyperpolarization of the cell membrane and reduced neuronal excitability .
Result of Action
The activation of mu opioid receptors by this compound leads to potent antihyperalgesic effects . It has been shown to produce dose-dependent reversal of inflammatory mechanical hyperalgesia . It is also effective against postsurgical pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, peripheral inflammation can lead to an increase in mu receptor levels on the peripheral terminals of primary sensory neurons . This could potentially enhance the antihyperalgesic effects of the compound .
安全和危害
未来方向
属性
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c1-2-8-22-9-6-18(7-10-22)16(25)23(17(26)21-18)12-15(24)20-14-5-3-4-13(19)11-14/h3-5,11H,2,6-10,12H2,1H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVAWRQWGDHRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。